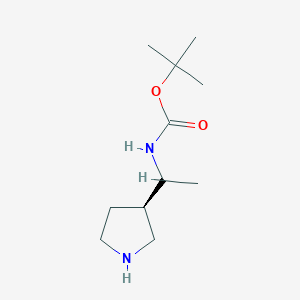
2-Amino-3-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzaldehyde ring
Vorbereitungsmethoden
The synthesis of 2-Amino-3-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the reaction of 2-Aminobenzaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzaldehyde ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
2-Amino-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-iodobenzaldehyde can be compared with other similar compounds such as 2-Amino-3-bromobenzaldehyde and 2-Amino-3-chlorobenzaldehyde. These compounds share a similar core structure but differ in the halogen atom attached to the benzaldehyde ring. The presence of iodine in this compound makes it more reactive in certain substitution reactions compared to its bromine and chlorine counterparts .
Similar compounds include:
- 2-Amino-3-bromobenzaldehyde
- 2-Amino-3-chlorobenzaldehyde
- 2-Amino-3-fluorobenzaldehyde
The uniqueness of this compound lies in its higher reactivity and the specific applications it enables in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H6INO |
|---|---|
Molekulargewicht |
247.03 g/mol |
IUPAC-Name |
2-amino-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 |
InChI-Schlüssel |
BEFNAVNUQWCRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
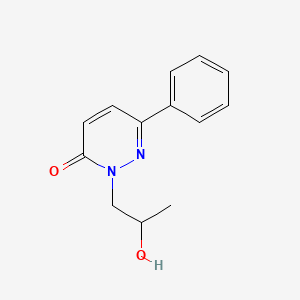
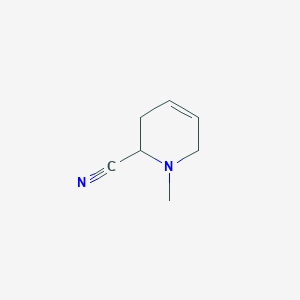
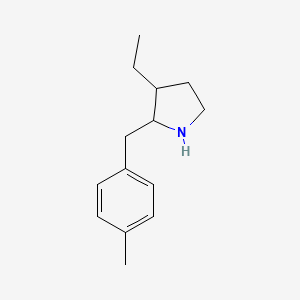

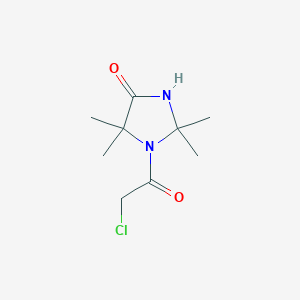
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)

